Angiotensin I (1-9) trifluoroacetate is a peptide derived from angiotensin I, a key component of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. This specific form of angiotensin is known for its potential therapeutic applications, particularly in cardiovascular health.
Angiotensin I is synthesized in the liver and released into the bloodstream, where it is converted into various active forms by the action of enzymes such as angiotensin-converting enzyme. Angiotensin I (1-9) trifluoroacetate is produced during this enzymatic processing and can be isolated for research and therapeutic purposes .
The synthesis of angiotensin I (1-9) trifluoroacetate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble support .
The molecular structure of angiotensin I (1-9) trifluoroacetate consists of nine amino acids: Aspartic acid, Histidine, Leucine, Proline, Valine, Tyrosine, Threonine, Phenylalanine, and Valine (D-H-L-P-V-Y-T-F-V). The trifluoroacetate salt form enhances its solubility and stability in aqueous solutions .
Angiotensin I (1-9) trifluoroacetate participates in various biochemical reactions primarily related to its role in the renin-angiotensin system. It can be further processed by enzymes such as angiotensin-converting enzyme to yield other biologically active peptides.
The mechanism of action of angiotensin I (1-9) trifluoroacetate involves its interaction with specific receptors in the cardiovascular system. Upon binding to these receptors, it initiates signaling pathways that lead to vasodilation and modulation of blood pressure.
Research indicates that angiotensin I (1-9) may counteract some effects of angiotensin II, such as vasoconstriction and sodium retention, thus playing a protective role in cardiovascular health .
Relevant analyses show that angiotensin I (1-9) trifluoroacetate retains biological activity under physiological conditions .
Angiotensin I (1-9) trifluoroacetate has several applications in scientific research and potential therapeutic contexts:
Angiotensin-(1–9) (Ang-(1–9)) trifluoroacetate is the salt form of a bioactive nonapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His) derived from the renin-angiotensin system (RAS). This peptide represents a crucial component of the counter-regulatory RAS axis, which antagonizes the classical angiotensin II (Ang II)/angiotensin-converting enzyme (ACE)/angiotensin type 1 receptor (AT1R) pathway responsible for vasoconstriction, hypertension, and end-organ damage [1] [3]. Ang-(1–9) is generated primarily through the cleavage of angiotensin I by angiotensin-converting enzyme 2 (ACE2), distinguishing it from angiotensin-(1–7), which is produced mainly from Ang II via the same enzyme [1] [3]. Although initially considered an intermediate with limited biological significance, extensive research has established Ang-(1–9) as an endogenous peptide hormone with cardioprotective and vasoprotective properties.
The trifluoroacetate salt form enhances the solubility and stability of the peptide for in vitro and experimental applications, facilitating pharmacological studies. Unlike its precursor peptides, Ang-(1–9) circulates at low physiological concentrations (5-50 fmol/mL in humans and rats), making its quantification challenging but underscoring its potent bioactivity even at minimal levels [1]. Its identification as a key component of the protective RAS arm has stimulated research into its therapeutic potential for cardiovascular diseases, particularly hypertension and cardiac remodeling, where it demonstrates significant receptor-mediated effects on cellular signaling pathways [1] [6].
Table 1: Key Peptides in the Counter-Regulatory RAS Axis
| Peptide | Enzymatic Pathway | Primary Receptor | Main Physiological Effects |
|---|---|---|---|
| Ang-(1–9) | ACE2-mediated cleavage of Ang I | AT2R (primarily) | Antihypertensive, anti-hypertrophic, anti-fibrotic |
| Ang-(1–7) | ACE2-mediated cleavage of Ang II | Mas receptor | Vasodilation, anti-proliferative, anti-inflammatory |
| Alamandine | ACE2 cleavage of Ang A or decarboxylation of Ang-(1–7) | MrgD receptor | Vasodilatory, anti-hypertrophic, antifibrotic |
| Angiotensin A (Ang A) | Decarboxylation of Ang II | AT1R/AT2R (similar affinity) | Pressor activity, aldosterone stimulation |
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1